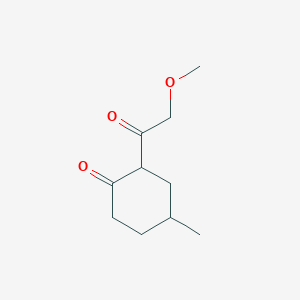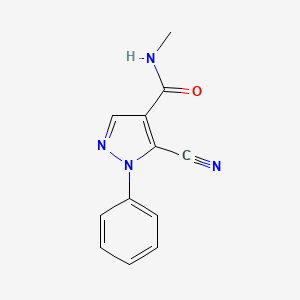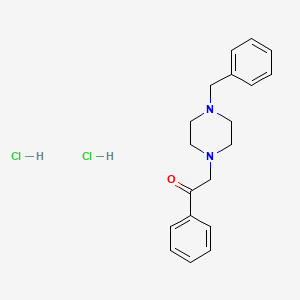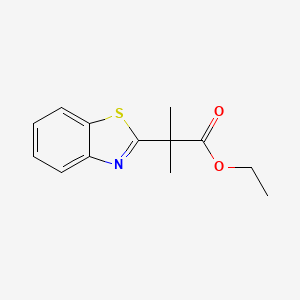
ethyl 2-(1,3-benzothiazol-2-yl)-2-methylpropanoate
Overview
Description
Ethyl 2-(1,3-benzothiazol-2-yl)-2-methylpropanoate is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1,3-benzothiazol-2-yl)-2-methylpropanoate typically involves the reaction of 2-aminothiophenol with ethyl glyoxylate in the presence of a catalyst. This reaction forms the benzothiazole ring through a cyclization process. The reaction is usually carried out in a solvent such as ethanol, and a base like piperidine is used as a catalyst .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation techniques can enhance the efficiency and yield of the reaction. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming more common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,3-benzothiazol-2-yl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
Ethyl 2-(1,3-benzothiazol-2-yl)-2-methylpropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other benzothiazole derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Benzothiazole derivatives are investigated for their potential as anti-tubercular, anti-cancer, and anti-inflammatory agents.
Industry: The compound is used in the production of dyes, pigments, and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of ethyl 2-(1,3-benzothiazol-2-yl)-2-methylpropanoate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and proteins, inhibiting their activity. For example, benzothiazole derivatives have been shown to inhibit the enzyme dihydropteroate synthase, which is involved in folate synthesis in bacteria .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
2-Methylbenzothiazole: Similar structure but with a methyl group instead of an ethyl ester.
2-Phenylbenzothiazole: Contains a phenyl group, exhibiting different biological activities.
Uniqueness
Ethyl 2-(1,3-benzothiazol-2-yl)-2-methylpropanoate is unique due to its specific ester functional group, which can influence its solubility, reactivity, and biological activity. The presence of the ester group can enhance its ability to penetrate biological membranes, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C13H15NO2S |
|---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
ethyl 2-(1,3-benzothiazol-2-yl)-2-methylpropanoate |
InChI |
InChI=1S/C13H15NO2S/c1-4-16-12(15)13(2,3)11-14-9-7-5-6-8-10(9)17-11/h5-8H,4H2,1-3H3 |
InChI Key |
FSBLLLYYNCJWMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
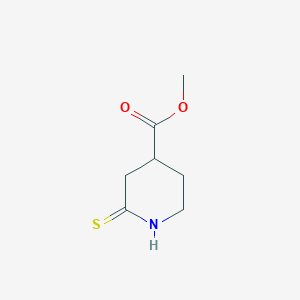
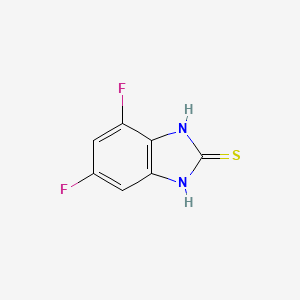
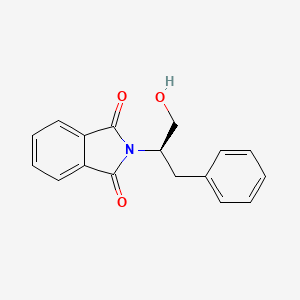
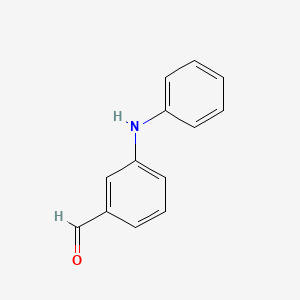
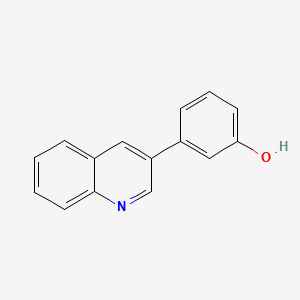
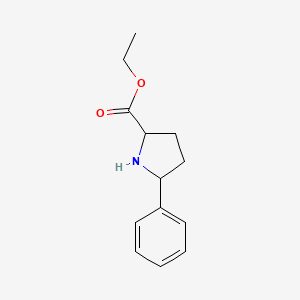
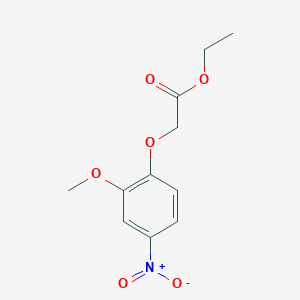
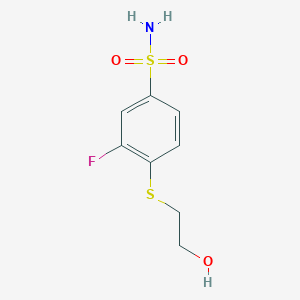
![9H-pyrido[3,4-b]indol-6-amine](/img/structure/B8700869.png)
